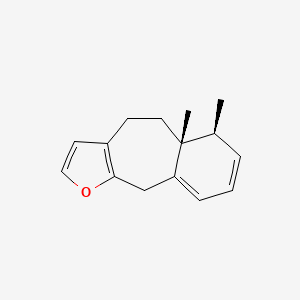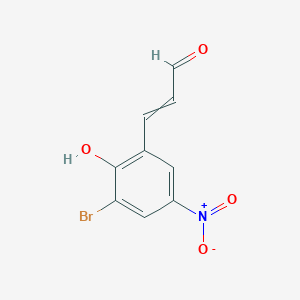
3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal is an organic compound that belongs to the class of aromatic aldehydes. This compound features a bromine atom, a hydroxyl group, and a nitro group attached to a benzene ring, along with a propenal side chain. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxy-5-nitrobenzaldehyde followed by a Wittig reaction to introduce the propenal side chain. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction controls are critical in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enoic acid.
Reduction: 3-(3-Bromo-2-hydroxy-5-aminophenyl)prop-2-enal.
Substitution: 3-(3-Amino-2-hydroxy-5-nitrophenyl)prop-2-enal.
Applications De Recherche Scientifique
3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitro group can undergo redox reactions, generating reactive oxygen species that can affect cellular processes. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-hydroxy-5-nitropyridine
- 5-Bromo-2-hydroxy-3-nitroacetophenone
- 3-Bromo-5-nitropyridine
Uniqueness
3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal is unique due to the combination of its functional groups and the propenal side chain. This combination provides a distinct reactivity profile, making it a valuable compound for specific synthetic and research applications. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (hydroxyl) groups on the benzene ring further enhances its versatility in chemical reactions.
Propriétés
Numéro CAS |
84634-15-1 |
|---|---|
Formule moléculaire |
C9H6BrNO4 |
Poids moléculaire |
272.05 g/mol |
Nom IUPAC |
3-(3-bromo-2-hydroxy-5-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrNO4/c10-8-5-7(11(14)15)4-6(9(8)13)2-1-3-12/h1-5,13H |
Clé InChI |
HNRIPIJZNMMOJK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C=CC=O)O)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


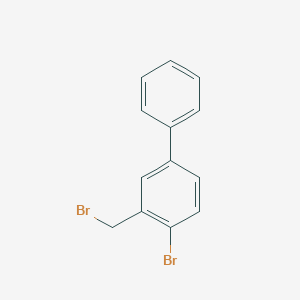

![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14418147.png)
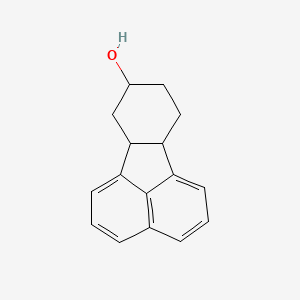
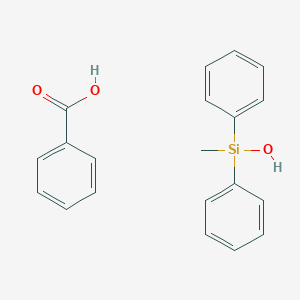

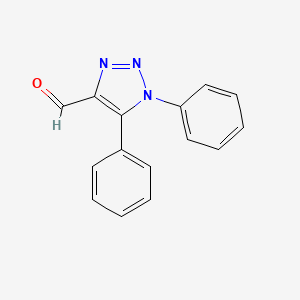
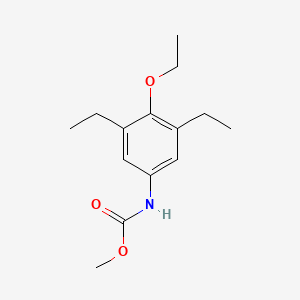

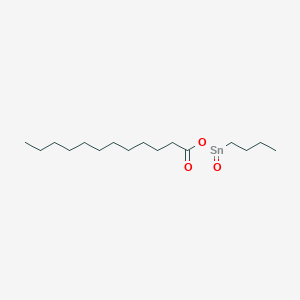
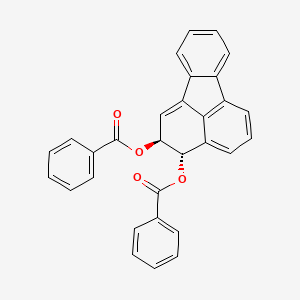
![2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid](/img/structure/B14418210.png)
